molecular formula C19H18N2O4S2 B2452355 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)butanamide CAS No. 637318-82-2

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)butanamide

Cat. No. B2452355
CAS RN: 637318-82-2
M. Wt: 402.48
InChI Key: JTQGJJGXYTYPKC-FOWTUZBSSA-N
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Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Theoretical Analysis

  • A compound closely related to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)butanamide was synthesized and characterized by FT-IR, NMR spectroscopy, and X-ray powder diffraction. Theoretical analysis using density functional theory (DFT) and Hirshfeld surface analysis was performed to understand the molecular structure and intermolecular interactions (Rahmani et al., 2017).

Anticancer and Antiproliferative Activity

  • Derivatives of a similar compound exhibited moderate to strong antiproliferative activity in human leukemia cell lines, suggesting potential anticancer properties. The importance of the electron-donating groups on the thiazolidinone moiety was highlighted (Chandrappa et al., 2009).
  • Another study synthesized novel derivatives of thioxothiazolidin-4-one and investigated their anticancer and antiangiogenic effects in a mouse tumor model. The compounds showed significant reduction in tumor volume and cell number (Chandrappa et al., 2010).

Anti-inflammatory Activity

  • A study synthesized derivatives of thioxothiazolidin-4-one with notable anti-inflammatory activity. This indicates potential applications in treating inflammatory conditions (Sunder & Maleraju, 2013).

Enzyme Inhibition and Pharmacological Applications

  • Compounds containing 4-oxo-2-thioxothiazolidin were found to be potent inhibitors of aldose reductase, with potential for treating conditions related to enzyme overactivity. Molecular docking studies identified key interactions responsible for high-affinity binding (Kučerová-Chlupáčová et al., 2020).
  • Thiazolidinediones with furan-2-ylmethylene moiety were identified as selective inhibitors of phosphoinositide 3-kinase gamma, suggesting applications in treating inflammatory and autoimmune diseases (Pomel et al., 2006).

Antimicrobial and Antifungal Properties

  • Synthesized derivatives of 4-oxo-2-thioxothiazolidin displayed antimicrobial and antifungal activity, suggesting potential in developing new antimicrobial agents (Horishny et al., 2022).

Potential as Polypharmacological Agents

  • A derivative of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid showed multiple biological activities including antimicrobial, antifungal, anti-allergic, and antitumor, indicating the possibility of being a polypharmacological agent (Konechnyi et al., 2023).

properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-24-15-8-3-2-7-14(15)20-17(22)9-4-10-21-18(23)16(27-19(21)26)12-13-6-5-11-25-13/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQGJJGXYTYPKC-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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